Journal Name:Journal of Materials Chemistry B
Journal ISSN:2050-750X
IF:7.571
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-b/
Year of Origin:0
Publisher:
Number of Articles Per Year:754
Publishing Cycle:
OA or Not:Not
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-06-05 , DOI: 10.1186/s43094-023-00499-9
The predominant mode of life of most of the bacteria is their biofilm state. Based on the type of bacteria existing within the biofilm, it might be beneficial or harmful. Its beneficial aspects have been exploited mostly in waste management strategies. These biofilms affected the food industry, dairy industry and oil industry, causing huge losses by food spoilage, reduced heat transfer efficiencies and corrosion caused by biofilms in pipelines. They were considered a crucial risk to human well-being. Biofilms were responsible for more than 75% of the clinical infections caused in humans. Biofilms are multimicrobial complex structures that are resistant to antibiotics and stressful environments. The biofilm stage may provide various advantages to the bacteria during bacterial infections in human beings. The extracellular polymeric substances hold the bacterial community colonized in the biofilm. The bacteria within the biofilm are more resistant to antibiotics, whereas the planktonic bacteria are susceptible to them. Quorum sensing regulated biofilm formation, which can be manipulated to eradicate devastating effects caused by biofilms. The occurrence of biofilm on the clinical devices leads to the malfunction of the implants and complicates the patients’ health conditions. Biofilms also cause non-device-associated health problems. The major anti-biofilm strategies are the utilization of enzymatic activity and hindrance of quorum sensing. The auto-inducers, which play a major role in quorum sensing, are mimicked by inhibitors. This prevents the binding of auto-inducers to the receptors, eventually leading to blockage of biofilm formation. The significant background knowledge regarding the biofilm, its formation, clinical aspects and inhibition strategies has been highlighted in this review. This information dissipated anticipates new applications of plant compounds as an alternative to antibiotics, since they may act as anti-quorum sensing molecules. For instance, inhibitory compounds like Linalool and eugenol from the essential oil of different plants displayed antibiofilm activity against biofilms formed by Streptococcus pyogenes and Porphyromonas gingivalis, respectively. Further research is required to exploit the inhibitory properties of the various other bioactive compounds present in plant extract, and thereby, we can protect human beings from several device and non-device-related infections caused by biofilms such as catheter-related bloodstream infections, tuberculosis, cystic fibrosis, chronic obstructive pulmonary diseases, dental caries and periodontitis.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-01-03 , DOI: 10.1186/s43094-022-00454-0
This study reports a new, cost-effective and validated method for the determination of ceftriaxone (CFR). The method involved charge transfer (CT) complexation reaction of ceftriaxone (as n-electron donor) and N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide {N-(2,4-DN1NL) PTS} as π-electron acceptor to form a complex. Ultraviolet, infrared and 1H NMR spectra of CFR, N-(2,4-DN1NL) PTS and adduct were then studied to predict the site of interaction between the donor and acceptor. The complex formed had deep golden-yellow colour, having a new absorption band at 440 nm. Molar absorptivity of 1.667 × 105 L M−1 cm−1 was obtained. The complexation reaction was completed at 30 °C optimal temperature within 10 min. Acetonitrile was found to be the best diluting solvent for optimal detector response and the complex was stable (absorbance unchanged) at room temperature for hours. At concentration of 1.708–11.956 µg mL−1, with low limits of detection of 0.143 µg mL−1, Beer’s law was observed. Between-day recovery statistics of CFR from quality control samples were 102.15 ± 0.062 (% RSD = 0.61, n = 12) over three days. The site of interaction of donor and acceptor molecules, as revealed through infrared (IR) and proton nuclear magnetic resonance studies (1H NMR) and the formation of charge transfer complex is through intermolecular hydrogen bonding between the amino group of the donor and the acidic proton of the acceptor. Common tablet excipients, as observed, did not interfere with the analytical method and no significant difference existed between the results of this new method and the high performance liquid chromatographic procedures (p > 0.05) documented in the USP. The new CT procedure described in this paper is not only simple but also fast, accurate and precise. Also, the reactions were carried out at room temperature compared to previously described procedures. This novel method could therefore be adopted as a fast but cost-effective alternative for the qualitative and quantitative assessment of CFR in its pure and dosage form. It could find usefulness in on-the-spot detection of counterfeit drugs and in field inspections with reliable accurate results that compares with established methods.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-02-08 , DOI: 10.1186/s43094-023-00463-7
Pharmacovigilance (PV) and adverse drug reaction (ADR) reporting is at the core of the services and functions of a pharmacist. Pharmacist interns undergoing their one-year mandatory internship program are expected to be armed with this tool kit in order to provide adequate pharmaceutical services in all areas of pharmacy practice. This study sought to assess the knowledge and perception of pharmacovigilance and adverse drug reaction reporting among pharmacist interns in Nigeria. This study was a cross-sectional study among pharmacist interns in their one-year mandatory internship program across Nigeria. The 32-item semi-structured questionnaires were administered online using simple random sampling with the snowballing technique to recruit the participants in the study. The results were analyzed with IBM SPSS version 25. Descriptive statistics were used to summarize the data. The Chi-square test and contingency coefficient were used to determine the association between knowledge of PV and the demographics of the participants. A total of 450 pharmacist interns participated in this study. The participants' knowledge of pharmacovigilance and ADR is 92.5%. About 96.2% of respondents feel that responses to newly released pharmaceuticals must be recorded, compared to 79.1% for older drugs already on the market. There is a high correlation between the duration of the internship program and understanding of PV and ADR reporting among participants. More than fifty percent of respondents concur that ADR reporting is critical, while more than eighty percent concur that ADR reporting is required for pharmacists, the most significant health professionals in ADR reporting. The participants' length of participation in an internship program and their internship location significantly impact their opinion of ADR reporting. Seventy-four percent (74%) of respondents from tertiary hospitals say their internship center encourages ADR reporting. Most participants have a solid understanding of PV and ADR reporting, but perceptions of PV and ADR reporting are substantially correlated with internship location and program length. Active measures should be implemented to ensure that all pharmacy interns comprehend and embrace PV and ADR reporting as their exclusive duty.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-05-15 , DOI: 10.1186/s43094-023-00490-4
Hepatocellular carcinoma (HCC) is the third leading cause of cancer death worldwide and has a poor prognosis in black Africans. Traditional herbal practitioners in southwestern Nigeria use Crinum jagus (J. Thompson) Dandy for cancer treatment. This study screens methanol and ethyl acetate extracts of C. jagus leaves for activity against hepatocellular carcinoma (HepG2) cell line using the 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assay. The antiproliferative properties of the extracts were assessed by comparing their IC50 values with that of the standard drug, cisplatin.
The GC–MS technique was used to identify the phytoconstituents in the extracts. The drug-likeness of each identified phytoconstituents in the extracts was determined by following Lipinski’s rule of five. In addition, phytoconstituents having drug-like properties were screened as potential inhibitors of the p53–mortalin interaction by docking them against the mortalin residues 3N8E and 4KBO using Swissdock. For the antiproliferative study, the IC50 values obtained for cisplatin, methanol, and ethyl acetate extracts of leaves were 5 µg/mL, 5 µg/mL, and 70 µg/mL, respectively, indicating that the methanol extract and cisplatin possess comparable antiproliferative properties. Hexadecanoic acid, hexadecanoic acid methyl ester, tangeretin, galanthamine, and crinamine, which were part of the constituents identified in the leaves, possess drug-like properties and are known to show cytotoxic properties against several cancer cell lines. On docking with mortalin residue 3N8E, hexadecanoic acid and hexadecanoic acid methyl ester had comparable binding energy (− 8.21 kcal mol−1) with withaferin A and withanone (8.29 kcal mol−1 and 8.14 kcal mol−1). Hexadecanoic acid, hexadecanoic acid methyl ester, and galanthamine had binding energy of − 7.66, − 7.45, and − 7.47 kcal mol−1, respectively, with mortalin residue, 4KBO, comparable to values of − 7.68 and − 7.59 kcal mol−1 obtained for withaferin A and withanone, respectively. The methanol extract of C. jagus leaves demonstrated remarkable antiproliferative activities against HepG2, justifying its use in traditional medicine for cancer treatment. The ethyl acetate and methanol extracts contain drug-like compounds with known cytotoxic properties against several cancer cell lines. Some of these compounds (hexadecanoic acid, hexadecanoic acid methyl ester, tangeretin, and galanthamine) are inhibitors of the p53–mortalin interaction.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-07-24 , DOI: 10.1186/s43094-023-00513-0
Nicolau syndrome is a rare adverse drug reaction clinically presented with painful erythema and tissue necrosis often accompanied by intramuscular injections of NSAIDS (diclofenac), penicillin, corticosteroids and local anesthetics. This case report describes a 29-year-old male patient who was repeatedly hospitalized for the treatment of recalcitrant pemphigus vulgaris. When the patient visited for the fourth time to our hospital, he complained of unusual sharp pain over the right gluteal region ever since the administration of diclofenac 75 mg intramuscular injection for persistent back pain during his previous stay. On physical examination, the right gluteal region showed a globular swelling with erythema and pus filled necrosed tissue. The CT scan did not show any presence of hematoma, ruling out any possibility of compartment syndrome. Based on this clinical evidence he was diagnosed with Nicolau Syndrome secondary to diclofenac injection. The tissue injury necessitated surgical debridement and after a span of 2 months, it healed leaving a permanent scar. In addition, this case report highlights the treatment of recalcitrant pemphigus vulgaris with rituximab therapy. Clinical pharmacist plays a vital role in educating healthcare professionals about following right protocol for administration of injectable drugs, early detection and management of the ADR. Similarly, patient receiving injections should be educated about warning signs and symptoms of such adverse drug reaction.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-03-27 , DOI: 10.1186/s43094-023-00477-1
This study set out to look at how naringenin affected the pharmacokinetics of ranolazine in rats. The pharmacokinetic investigation of ranolazine in rats following oral administration of ranolazine with or without coadministration of naringenin was successfully conducted using the established technique. Animals were administered the same medications for 7 days as part of a multiple dosage study (MDS), and the amount of ranolazine in plasma was calculated on 18 days. The intestinal transit of ranolazine in the presence and absence of naringenin and verapamil was examined in an in vitro experiment using the intestinal sacs of rats and chickens (P-glycoprotein inhibitor). Naringenin raised the maximal level (Cmax) of ranolazine from 231 ± 10.16 to 303.67 ± 9.46 and 325.67 ± 21.81 ng/mL in SDS and MDS, respectively. Moreover, naringenin elevated the area under the curve (AUC) of ranolazine from 1293.54 ± 37.18 to 1505.38 ± 100.30 and 1575.42 ± 76.98 ng/mL/h in SDS and MDS. In the presence of naringenin, there was an increase in the transfer of ranolazine from the mucosal side to the serosal side. Naringenin inhibits the enzymes Cytochrome P450 (3A4) or (CYP3A4) and P-glycoprotein (P-gp). The findings showed that naringenin might have a considerable impact on ranolazine pharmacokinetics, including extending its t1/2 and raising its AUC. The findings of the study showed that naringenin inhibits the enzymes CYP3A4 and P-gp. Therefore, naringenin might have a considerable impact on ranolazine pharmacokinetics, including extending its t1/2 and raising its AUC.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-02-28 , DOI: 10.1186/s43094-023-00466-4
In medicinal chemistry, indole and its derivative play an important role. Indole is gaining a lot of importance in medicinal chemistry due to its physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory. The spread of antimicrobial resistance becomes a threat to both humans and animals. Antimicrobial resistance has been declared in the top 10 global major health risks by WHO including reported data of 2020 of AMR with 3,106,002 confirmed infections in humans across 70 countries. In this present work some new sulfonamide-based indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material. The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy. All the synthesized compounds were screened for anti-microbial activity against Gram Positive Staphylococcus aureus, Bacillus megaterium, and Gram Negative Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., Enterobacter aerogenes. Among gram-positive Staphylococcus aureus, and Bacillus megaterium. The compound shows activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia shows good activity.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-02-23 , DOI: 10.1186/s43094-023-00464-6
Team-based learning (TBL) provides an advanced teaching method for healthcare education; it is characterised by being an interactive teaching session that allows groups of learners to work together in teams to discuss and apply what they have learnt to certain clinical scenarios. The following study aims to evaluate the impact of TBL strategy on the students' comprehension and acquired knowledge, to allow better application and integration of knowledge. The aim of the study was to improve pharmacy students' skills in achieving learning outcomes by adapting TBL pedagogy in the lectures. Students’ feedbacks were collected via post-lecture survey. The study was applied to pharmacy students covering two courses: Pharmacology III (Level 4) and Medicinal Chemistry I (Level 3) in a period of two-week lectures through the first semester of the academic year 2021/2022 in Future University in Egypt. The selected topics-related preparation materials were previously available on each course moodle page prior to the actual lecture, for the students to get prepared including growth hormone, sex hormones and their associated diseases for the pharmacology course and COVID-19 management for the Medicinal Chemistry course. The TBL lecture was started by dividing the students into teams and then readiness assurance tests were given, as individual readiness assurance test and then team readiness assurance test conceptual test were applied. The assessment of the students’ decision-making skills and problem solving was evaluated through solving-related clinical cases. All the learning outcomes were achieved with maximum participation and interaction via an open discussion between the lecturer and the students during the lecture. A total of 116 students answered the survey and confirmed their satisfaction, better understanding and more participation in TBL lectures compared to other topics taught with the ordinary methods. More than half of the students recommended the TBL method for better perception and participation. The students felt great appreciation for the team-based lecturing. Also, recommendations and suggestions were directed towards increasing the percentage of TBL lectures in the curriculum, as it helped them to concentrate more with high participation levels.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-06-14 , DOI: 10.1186/s43094-023-00501-4
Eremomastax speciosa (Hochst.) Cufod. (Acanthaceae) is a renowned medicinal plant used to ease menstrual cramps and treat female infertility, anaemia, dysentery, urinary tract infection and haemorrhoids. Essential oils and their constituents from herbs have also been utilised in the management of a good number of ailments in ethno-medicine. The chemical composition, antioxidant and antimicrobial activities of the stem essential oil are investigated in this study. The essential oil was obtained by hydro-distillation using an all-glass Clevenger apparatus. Identification and characterisation were done using Gas Chromatography–Mass Spectrometry, while antioxidant activity was evaluated with 2, 2-diphenyl-1 picrylhydrazyl radical (DPPH*) method. The antimicrobial property was assessed by the broth dilution method. The essential oil contained forty-three compounds constituting 62.87% of the total oil composition. It was dominated by non-terpene derivatives, of which (14β)-Pregnane (17.58%) is the most abundant compound. Other significant compounds identified in the essential oil include n-decane (2.3%), norbornane (2.2%), (−)-α-Copaene (1.5%), 10-epizonarene (1.5%), thymol (1.25) and (−)-α-phellandrene (1.12%). The essential oil exhibited significant antioxidant activity (IC50 0.7296 μg/mL), which is more active than the standards; vitamin C (IC50 0.8728 μg/mL) and butylated hydroxy anisole (IC50 0.8729 μg/mL) used for the assay. Also, the oil inhibited significant bacterial and fungal strains at concentrations ranging from 100 to 3.125 μg/mL with a minimum inhibitory concentration between 3.5 and 6.5 μg/mL. The chemical composition of the stem essential oil of E. speciosa could be responsible for the pharmacological applications of the plant in ethno-medicine and the chemical constituent of the stem essential oil of E. speciosa is reported for the first time.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-01-03 , DOI: 10.1186/s43094-022-00455-z
Terminalia superba is a well-known medicinal plant used in folk medicine for the management of various diseases and swelling. Validation of its efficacy in standardized scientific models is lacking. This gap needs to be filled as a way of enhancing modern drug discovery. The aim is to evaluate the antibacterial, antioxidant, and anti-inflammatory properties of T. superba in known and established models. Also, to establish and possibly correlate the established activity with the phytochemicals identified using GC/MS and qualitative methods. The result showed a dose-dependent percentage inhibition of DPPH, HO•, and Fe3+ reducing activity. The antibacterial activity showed dose-dependent significant (p
中文翻译:
GC/MS 表征的榄仁叶甲醇叶提取物的抗菌、抗氧化和抗炎特性的评价(Combretaceae,Engl. & Diels)
榄仁是一种著名的药用植物,在民间医学中用于治疗各种疾病和肿胀。缺乏在标准化科学模型中对其功效的验证。作为加强现代药物发现的一种方式,需要填补这一空白。目的是在已知和已建立的模型中评估 T. superba 的抗菌、抗氧化和抗炎特性。此外,建立并可能将已建立的活动与使用 GC/MS 和定性方法鉴定的植物化学物质相关联。结果表明,DPPH、HO• 和 Fe3+ 还原活性的抑制百分比呈剂量依赖性。抗菌活性显示出对所有使用的生物体的剂量依赖性显着 (p < 0.05) 抑制。METS 的抗炎活性在角叉菜胶模型中得到证实,与对照相比,爪体积显着 (p < 0.05) 受到抑制,同时二甲苯诱导的耳朵重量显着降低 (p < 0.05)。例如,6 小时后,双氯芬酸、200 毫克和 100 毫克分别降低了 42%、33% 和 22%,而对照组为 4%。MDA 的显着 (p < 0.05) 增加被 METS 剂量依赖性治疗减弱。植物化学分析和GC/MS表征表明生物碱、皂苷、酚类、醌、单宁、香豆素、蛋白质、类黄酮和氨基酸占主导地位,其中脂肪酸占53%。其他是酯类 (23%)、有机化合物 (12%)、烷烃 (9%) 和羧酸 (3%)。T. superba 具有抗氧化、抗菌、
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | MATERIALS SCIENCE, BIOMATERIALS 材料科学:生物材料2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.90 | 71 | Science Citation Index Science Citation Index Expanded | Not |
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